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molecular formula C6H5B B047551 Bromobenzene CAS No. 108-86-1

Bromobenzene

Cat. No. B047551
M. Wt: 157.01 g/mol
InChI Key: QARVLSVVCXYDNA-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
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Patent
US05763689

Procedure details

The resolved 3-substituted cis-diol (12) (Scheme 5, R1 =Br) was prepared by separation of (11), prepared as shown in Example 9, on a chiral phase HPLC column Chiralcel OJ (Daicel Industries), isopropanol (10) : hexane (90) (HPLC, Boyd, et al., J. Chem. Soc. Chem. Commun., 1993, p. 974), (-) isomer r.t.=20.1 min., (+) isomer r.t.=21.5 min., α=1.15. The identity of the (+) isomer was determined by co-injection of the authentic compound produced by reaction of bromobenzene with toluene dioxygenase. The separated peaks were collected and their purity was confirmed by chromatography in the same system. The 1H NMR (DMSO, D6, 300 MHz) spectra of the separated compounds were identical to each other and the authentic (+) isomer.
Quantity
0 (± 1) mol
Type
reactant
Reaction Step One
Quantity
0 (± 1) mol
Type
solvent
Reaction Step Two
Quantity
0 (± 1) mol
Type
reactant
Reaction Step Three
Quantity
0 (± 1) mol
Type
reactant
Reaction Step Four

Identifiers

REACTION_CXSMILES
[OH:1][C@@H:2]1[CH:7]=[CH:6][CH:5]=[C:4]([Br:8])[C@@H:3]1[OH:9].C(O)(C)C.CCCCCC>C1(C)C=CC=CC=1>[OH:1][C@@H:2]1[CH:7]=[CH:6][CH:5]=[C:4]([Br:8])[C@@H:3]1[OH:9].[Br:8][C:4]1[CH:5]=[CH:6][CH:7]=[CH:2][CH:3]=1

Inputs

Step One
Name
Quantity
0 (± 1) mol
Type
reactant
Smiles
O[C@H]1[C@H](C(=CC=C1)Br)O
Step Two
Name
Quantity
0 (± 1) mol
Type
solvent
Smiles
C1(=CC=CC=C1)C
Step Three
Name
Quantity
0 (± 1) mol
Type
reactant
Smiles
C(C)(C)O
Step Four
Name
Quantity
0 (± 1) mol
Type
reactant
Smiles
CCCCCC

Conditions

Other
Conditions are dynamic
1
Details
See reaction.notes.procedure_details.

Workups

CUSTOM
Type
CUSTOM
Details
prepared
CUSTOM
Type
CUSTOM
Details
isomer r.t.=20.1 min.
Duration
20.1 min
CUSTOM
Type
CUSTOM
Details
isomer r.t.=21.5 min., α=1.15
Duration
21.5 min

Outcomes

Product
Name
Type
product
Smiles
O[C@H]1[C@H](C(=CC=C1)Br)O
Name
Type
product
Smiles
BrC1=CC=CC=C1

Source

Source
Open Reaction Database (ORD)
Description
The Open Reaction Database (ORD) is an open-access schema and infrastructure for structuring and sharing organic reaction data, including a centralized data repository. The ORD schema supports conventional and emerging technologies, from benchtop reactions to automated high-throughput experiments and flow chemistry. Our vision is that a consistent data representation and infrastructure to support data sharing will enable downstream applications that will greatly improve the state of the art with respect to computer-aided synthesis planning, reaction prediction, and other predictive chemistry tasks.
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